![molecular formula C32H29F3N6O6 B1683971 BGT-226 base libre CAS No. 915020-55-2](/img/structure/B1683971.png)
BGT-226 base libre
Vue d'ensemble
Description
BGT226 is an orally available, small molecule that acts as a dual inhibitor of mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K). Developed by Novartis, BGT226 is primarily used for the treatment of solid tumors, including advanced breast cancer . The compound targets multiple isoforms of PI3K, making it a pan-PI3K inhibitor .
Applications De Recherche Scientifique
BGT226 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Industry: Utilized in the development of new therapeutic agents targeting the PI3K/mTOR pathway.
Mécanisme D'action
Target of Action
BGT-226, also known as NVP-BGT226, is a novel dual inhibitor that primarily targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . These targets play crucial roles in regulating physiological functions such as cellular proliferation, differentiation, metabolism, and survival .
Mode of Action
BGT-226 acts on PI3Kα, PI3Kβ, and PI3Kγ with IC50 values of 4 nM, 63 nM, and 38 nM, respectively . It inhibits the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . This results in potent antiproliferative activity in a wide range of cancer cell lines with mutated or wild-type PI3K pathway .
Biochemical Pathways
The PI3K pathway is one of the most characterized signaling pathways. The mechanisms for its activation include mutations or amplification of PIK3CA (the gene encoding the catalytic subunit of PI3K), the dysfunction of phosphate and tensin homolog (PTEN, a negative regulator of PI3K), and aberrant signaling from membrane receptor tyrosine kinases . BGT-226’s inhibition of PI3K and mTOR disrupts this pathway, leading to a decrease in cellular proliferation and survival .
Pharmacokinetics
BGT-226 is orally administered . The initial dose of 10 mg was subsequently escalated to 20, 40, 80, and 100 mg in a cohort of three patients . The absorption of BGT-226 is rapid, and systemic exposure increases in a dose-dependent manner . .
Result of Action
BGT-226 displays potent growth-inhibitory activity against human head and neck cancer cells . It induces cancer cell death through an apoptosis-independent pathway . BGT-226 also induces autophagy, as indicated by the aggregation and upregulation of the microtubule-associated protein light chain 3B-II, and p62 degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BGT226 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for BGT226 are not extensively documented in the public domain. the compound is available for research purposes in various quantities, indicating that scalable production methods are in place .
Analyse Des Réactions Chimiques
Types of Reactions
BGT226 undergoes various chemical reactions, including:
Reduction: Reduction reactions may be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and heterocyclic components of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving BGT226 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
LY294002: Another PI3K inhibitor, but less potent compared to BGT226.
Rapamycin: An mTOR inhibitor that does not target PI3K, making it less comprehensive in its inhibition profile.
Uniqueness
BGT226 is unique due to its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway . This dual inhibition results in more effective suppression of tumor growth and survival compared to compounds that target only one component of the pathway.
Activité Biologique
BGT226, also known as NVP-BGT226, is a novel dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by dysregulation of the PI3K/AKT/mTOR signaling pathway. This article explores the biological activity of BGT226, highlighting its mechanisms of action, efficacy in preclinical models, and findings from clinical studies.
BGT226 functions primarily by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with cancer progression. BGT226 has been shown to induce autophagy and apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Cycle Progression : BGT226 causes cell cycle arrest in the G0-G1 phase, leading to reduced cellular proliferation .
- Induction of Autophagy : The compound promotes autophagy via upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and degradation of p62, indicating enhanced autophagic flux .
- Caspase-Independent Cell Death : Research indicates that BGT226 can induce cell death through mechanisms that do not solely rely on apoptosis, suggesting alternative pathways for therapeutic efficacy .
Efficacy in Preclinical Models
BGT226 has demonstrated potent antitumor activity across various cancer types in vitro and in vivo:
- Head and Neck Cancer : In studies involving head and neck cancer cell lines, BGT226 exhibited significant growth inhibition and was effective against cisplatin-resistant cells. In xenograft models, it delayed tumor growth in a dose-dependent manner .
- Hepatocellular Carcinoma (HCC) : BGT226 was found to be cytotoxic to HCC cell lines under both normoxic and hypoxic conditions. It inhibited angiogenesis by reducing levels of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), crucial factors for tumor angiogenesis .
- Lymphomas : Studies have indicated that BGT226 can effectively inhibit cell proliferation across various lymphoma types, showcasing its broad applicability as an anti-cancer agent .
Clinical Studies
The safety and pharmacokinetics of BGT226 have been evaluated in several clinical trials:
- Phase I Trials : A Phase I study assessed the tolerability and pharmacodynamics of BGT226 in Japanese patients with advanced solid tumors. The drug was administered orally with dose escalation from 10 mg to 100 mg. Common side effects included diarrhea and nausea, but no dose-limiting toxicities were reported .
- Pharmacokinetics : The drug demonstrated rapid absorption with systemic exposure increasing in a dose-dependent manner. However, treatment did not significantly alter biomarker levels in normal skin or tumor tissues .
Comparative Efficacy
The following table summarizes the comparative efficacy of BGT226 against different cancer types based on preclinical findings:
Cancer Type | Mechanism of Action | Efficacy Observed |
---|---|---|
Head and Neck Cancer | Inhibition of PI3K/AKT/mTOR; Induction of autophagy | Significant growth inhibition; Effective against resistant cells |
Hepatocellular Carcinoma | Inhibition of HIF-1α and VEGF; Induction of apoptosis | Cytotoxic under normoxic/hypoxic conditions |
Lymphomas | Broad PI3K pathway inhibition | Effective across various lymphoma subtypes |
Propriétés
IUPAC Name |
8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMXYEBLEBULND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238600 | |
Record name | BGT-226 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915020-55-2 | |
Record name | BGT-226 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BGT-226 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BGT-226 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.